Ethyl 3,5-dibromofuran-2-carboxylate
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Overview
Description
Ethyl 3,5-dibromofuran-2-carboxylate is a chemical compound belonging to the furan family, characterized by the presence of a furan ring substituted with bromine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives followed by esterification. One common method includes the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of 3,5-dibromofuran-2-methanol.
Scientific Research Applications
Ethyl 3,5-dibromofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromofuran-2-carboxylate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,5-dibromofuran-3-carboxylate
- Ethyl 3,5-dichlorofuran-2-carboxylate
- Ethyl 3,5-dibromothiophene-2-carboxylate
Uniqueness
Ethyl 3,5-dibromofuran-2-carboxylate is unique due to the specific positioning of the bromine atoms and the ester group on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H6Br2O3 |
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Molecular Weight |
297.93 g/mol |
IUPAC Name |
ethyl 3,5-dibromofuran-2-carboxylate |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 |
InChI Key |
KWMHDRWGGGCQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)Br)Br |
Origin of Product |
United States |
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